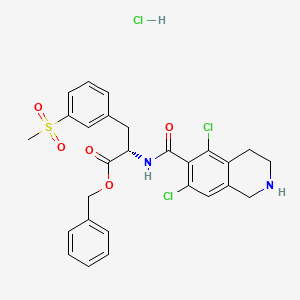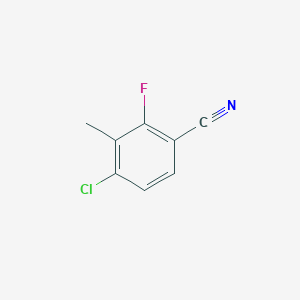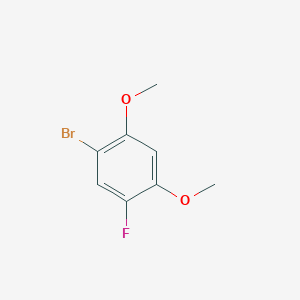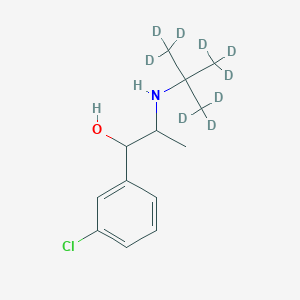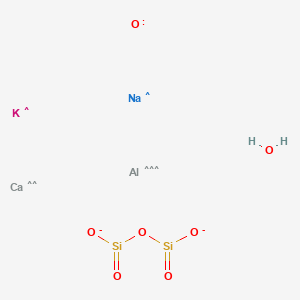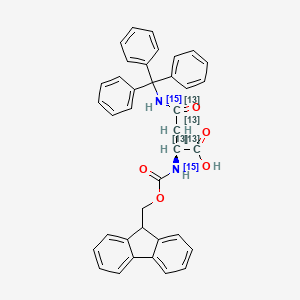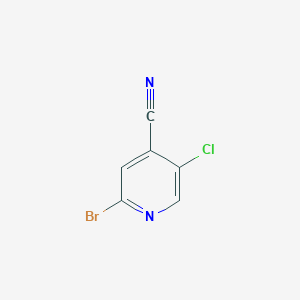
2-Bromo-5-chloroisonicotinonitrile
Overview
Description
2-Bromo-5-chloroisonicotinonitrile is a chemical compound with the molecular formula C6H2BrClN2 and a molecular weight of 217.45 g/mol. It is known for its unique structure, which includes a reactive nitrile group and halogenated aromatic ring.
Preparation Methods
The synthesis of 2-Bromo-5-chloroisonicotinonitrile typically involves halogenation reactions. One common method is the bromination and chlorination of isonicotinonitrile. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-5-chloroisonicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
2-Bromo-5-chloroisonicotinonitrile is utilized in various scientific research applications:
Organic Synthesis: It serves as a precursor molecule for the synthesis of more complex organic compounds.
Material Science: Halogenated aromatic compounds, including this compound, are explored for their potential use in material science applications.
Pharmacology: Research efforts may explore the development of this compound as an analogue to probe potential structure-activity relationships or explore new areas of bioactivity.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloroisonicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the nitrile group and halogen atoms suggests potential interactions with enzymes or receptors involved in various biological processes.
Comparison with Similar Compounds
2-Bromo-5-chloroisonicotinonitrile bears structural similarity to other halogenated aromatic compounds and isonicotinic acid derivatives. Some similar compounds include:
- 2-Bromoisonicotinonitrile
- 5-Chloroisonicotinonitrile
- 2-Chloro-5-bromopyridine These compounds share similar halogenation patterns and reactive groups, but this compound is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and potential applications.
Properties
IUPAC Name |
2-bromo-5-chloropyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOGHVHTHIDBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280511 | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211537-53-9 | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211537-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701280511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)
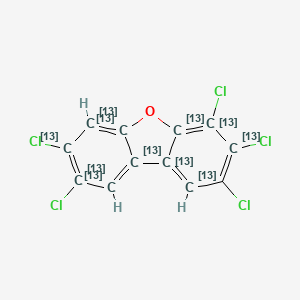
![Dicamba-[13C6]](/img/structure/B6594488.png)
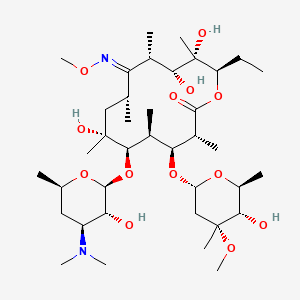
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
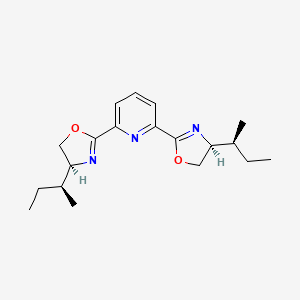
![3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6594503.png)
